3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
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Overview
Description
3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and indole moieties. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles, followed by cyclization under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in closed Teflon vessels is a common approach to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to specific biological effects. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[(4-chlorophenyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
- **3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
What sets 3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole apart is its unique combination of triazole, thiadiazole, and indole moieties, which confer a broad spectrum of biological activities. Its ability to form specific interactions with various molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H15N5S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N5S2/c1-9(2)21-8-13-17-18-15-20(13)19-14(22-15)11-7-16-12-6-4-3-5-10(11)12/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
QNOSDXNBUMXUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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